Odor Character and Complexity: Complex Winey/Brandy Profile vs. Simple Fruity Notes of Analogs
The odor profile of isobutyl 2-furanpropionate is a complex 'fruity, winey, brandy-like aroma with woody and pineapple nuances,' as typically characterized at 10.00% in dipropylene glycol . This profile is distinctly different from its closest analogs. Ethyl 2-furanpropionate presents a simpler 'fruity pineapple aroma' described as reminiscent of chamomile , while isoamyl 3-(2-furan)propionate offers a 'sweet, green, slightly floral aroma' [1]. The presence of winey and brandy notes, unique to the isobutyl ester among this in-class set, makes it the preferred choice for alcoholic beverage and complex fruit flavor formulations where a dried-fruit or fermented undertone is required.
| Evidence Dimension | Organoleptic Odor Profile (Aroma Character) |
|---|---|
| Target Compound Data | Fruity, winey, brandy-like, woody, pineapple (at 10.00% in dipropylene glycol) |
| Comparator Or Baseline | Ethyl 2-furanpropionate: Fruity, pineapple, chamomile-like. Isoamyl 3-(2-furan)propionate: Sweet, green, slightly floral. |
| Quantified Difference | Aroma is qualitatively distinct, featuring winey/brandy notes not present in ethyl or isoamyl analogs; indicates different odor vector even if specific odor thresholds were not compared in a single study. |
| Conditions | Standard industry sensory evaluation in dipropylene glycol (10.00% solution) |
Why This Matters
This sensory differentiation is the primary driver for R&D selection in flavor and fragrance formulation, where brandy and winey notes are critical for specific product categories like alcoholic beverages and gourmet fruit flavors.
- [1] JECFA Specifications for Flavourings. Isoamyl 3-(2-furan)propionate. View Source
